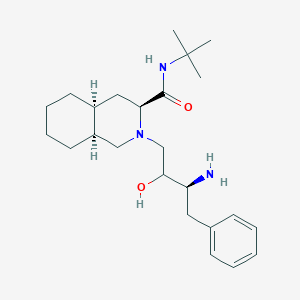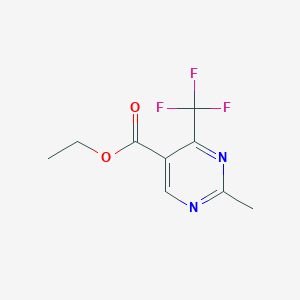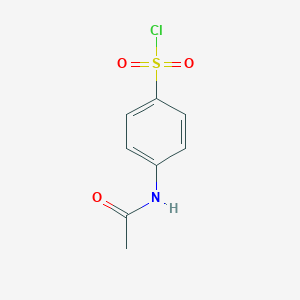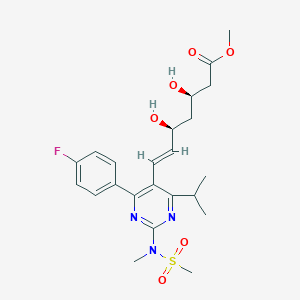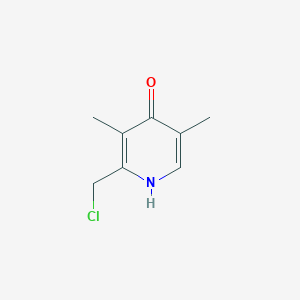
2-Chloromethyl-3,5-dimethylpyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloromethyl-3,5-dimethylpyridin-4-ol is an aromatic heterocyclic compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly those related to proton pump inhibitors like omeprazole .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol typically involves the chloromethylation of 3,5-dimethylpyridin-4-ol. One common method includes the reaction of 3,5-dimethylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions . The reaction proceeds through the formation of a chloromethyl intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloromethyl-3,5-dimethylpyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Nucleophilic substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 3,5-Dimethylpyridin-4-ol.
Aplicaciones Científicas De Investigación
2-Chloromethyl-3,5-dimethylpyridin-4-ol is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 2-Chloromethyl-3,5-dimethylpyridin-4-ol primarily involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of proton pump inhibitors, the compound undergoes further chemical transformations to form the active drug, which inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethyl-3,4-dimethoxypyridine: Used in the synthesis of pantoprazole.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Another intermediate in the synthesis of proton pump inhibitors.
Uniqueness
2-Chloromethyl-3,5-dimethylpyridin-4-ol is unique due to its specific substitution pattern, which makes it particularly suitable for the synthesis of omeprazole and related compounds. Its chemical properties allow for selective reactions that are essential in pharmaceutical synthesis .
Propiedades
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPGXVIDGBHLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)



